molecular formula C7H5BrClFO B7961557 1-Bromo-2-chloro-5-fluoro-3-methoxybenzene

1-Bromo-2-chloro-5-fluoro-3-methoxybenzene

Cat. No.: B7961557
M. Wt: 239.47 g/mol
InChI Key: PZBQQWFZGWQNSX-UHFFFAOYSA-N
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Description

1-Bromo-2-chloro-5-fluoro-3-methoxybenzene is an organic compound with the molecular formula C7H5BrClFO. It is a halogenated aromatic compound, meaning it contains multiple halogen atoms (bromine, chlorine, and fluorine) attached to a benzene ring, along with a methoxy group (-OCH3). This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-chloro-5-fluoro-3-methoxybenzene can be synthesized through several methods, including electrophilic aromatic substitution reactions

Industrial Production Methods: In an industrial setting, the compound is typically produced through a multi-step synthesis process. This involves the controlled addition of halogens to a benzene ring under specific conditions, such as the presence of a catalyst and appropriate temperature and pressure settings. The methoxy group is then introduced using methanol in the presence of an acid catalyst.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-chloro-5-fluoro-3-methoxybenzene undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can lead to the formation of dihaloalkanes or other reduced derivatives.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur, replacing one of the halogen atoms with another functional group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Reagents like halogenating agents (Br2, Cl2, F2) and nucleophiles (e.g., Grignard reagents) are employed.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones.

  • Reduction: Dihaloalkanes, reduced derivatives.

  • Substitution: Various substituted benzene derivatives.

Scientific Research Applications

1-Bromo-2-chloro-5-fluoro-3-methoxybenzene is used in various scientific research fields, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of biological systems and pathways.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-bromo-2-chloro-5-fluoro-3-methoxybenzene exerts its effects depends on the specific reaction or application. For example, in electrophilic substitution reactions, the compound acts as an electrophile, attacking nucleophilic sites on other molecules. The molecular targets and pathways involved vary based on the context of the reaction or application.

Comparison with Similar Compounds

  • 1-Bromo-3-methoxybenzene

  • 2-Chloro-5-fluoro-3-methoxybenzene

  • 5-Bromo-2-chloro-1-fluoro-3-methoxybenzene

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Properties

IUPAC Name

1-bromo-2-chloro-5-fluoro-3-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClFO/c1-11-6-3-4(10)2-5(8)7(6)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZBQQWFZGWQNSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)F)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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